molecular formula C12H16N2S B14614388 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine CAS No. 61021-93-0

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine

Cat. No.: B14614388
CAS No.: 61021-93-0
M. Wt: 220.34 g/mol
InChI Key: WEUSGRBRZNLKBY-UHFFFAOYSA-N
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Description

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is a compound that features an indole ring system, which is a significant heterocyclic structure in natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are found in many natural and synthetic compounds with therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 1H-indole-3-thiol with 4-bromobutan-1-amine under basic conditions to form the desired product .

Industrial Production Methods

While specific industrial production methods for 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the indole ring .

Scientific Research Applications

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various biological receptors, while the sulfanyl and amine groups can modulate the compound’s activity. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(1H-Indol-3-yl)sulfanyl]butan-1-amine is unique due to its specific combination of an indole ring, a sulfanyl group, and a butan-1-amine chain. This unique structure allows it to interact with different molecular targets and exhibit distinct biological activities compared to other similar compounds .

Properties

CAS No.

61021-93-0

Molecular Formula

C12H16N2S

Molecular Weight

220.34 g/mol

IUPAC Name

4-(1H-indol-3-ylsulfanyl)butan-1-amine

InChI

InChI=1S/C12H16N2S/c13-7-3-4-8-15-12-9-14-11-6-2-1-5-10(11)12/h1-2,5-6,9,14H,3-4,7-8,13H2

InChI Key

WEUSGRBRZNLKBY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)SCCCCN

Origin of Product

United States

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